1-(2,2,2-Trifluoroethyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a building block for various pharmaceuticals.
The compound can be synthesized through several methods, as outlined in various scientific literature and patent documents. Its unique trifluoroethyl group contributes to its distinct chemical properties and biological activities.
1-(2,2,2-Trifluoroethyl)piperidin-4-ol is classified as an organic compound and more specifically as a piperidine derivative. It is notable for its trifluoromethyl group, which enhances its lipophilicity and may influence its pharmacological properties.
The synthesis of 1-(2,2,2-trifluoroethyl)piperidin-4-ol can be achieved through various chemical reactions. One common method involves the alkylation of piperidine derivatives with trifluoroethyl halides. For instance, the reaction of piperidin-4-ol with 1-bromo-2,2,2-trifluoroethane can yield the desired product.
In a typical synthesis route:
The molecular structure of 1-(2,2,2-trifluoroethyl)piperidin-4-ol features a piperidine ring substituted with a trifluoroethyl group at the nitrogen position and a hydroxyl group at the 4-position.
1-(2,2,2-Trifluoroethyl)piperidin-4-ol can participate in various chemical reactions typical of alcohols and amines:
The reactivity of the hydroxyl group allows for further functionalization of the compound, making it a versatile intermediate in organic synthesis.
The mechanism of action for compounds like 1-(2,2,2-trifluoroethyl)piperidin-4-ol typically involves interaction with biological targets such as enzymes or receptors. The trifluoroethyl group may enhance binding affinity due to increased hydrophobic interactions.
In biological assays:
1-(2,2,2-Trifluoroethyl)piperidin-4-ol has several scientific uses:
This compound exemplifies how modifications to piperidine structures can lead to significant changes in biological activity and therapeutic potential. Its unique trifluoromethyl group enhances its profile for drug development purposes.
The synthesis of 1-(2,2,2-trifluoroethyl)piperidin-4-ol (C₇H₁₂F₃NO, MW 183.17 g/mol) primarily proceeds via ketone reduction or reductive amination pathways. The most established method involves NaBH₄-mediated reduction of the precursor ketone, 1-(2,2,2-trifluoroethyl)piperidin-4-one (CAS 81363-14-6, C₇H₁₀F₃NO, MW 181.16 g/mol). This reaction achieves an 88% yield under mild conditions: stirring in methanol at room temperature for 16 hours, followed by aqueous workup and dichloromethane extraction [1] [4]. The commercial availability of the ketone precursor facilitates large-scale production [2].
For N-methylated derivatives like N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine (C₈H₁₅F₃N₂, MW 196.21 g/mol), reductive amination is employed. Here, 4-aminopiperidine reacts with trifluoroacetaldehyde or equivalents in the presence of NaBH₃CN or NaBH(OAc)₃. Polar aprotic solvents (acetonitrile, DMF) and mild temperatures (20–60°C) optimize selectivity and yield [7]. The trifluoroethyl group’s strong electron-withdrawing nature reduces the basicity of the adjacent piperidine nitrogen (pKa ~7.6–8.2), influencing reaction kinetics and purification [7] [10].
Table 1: Key Synthetic Routes to 1-(2,2,2-Trifluoroethyl)piperidin-4-ol Derivatives
Compound | Method | Conditions | Yield | Reference |
---|---|---|---|---|
1-(2,2,2-Trifluoroethyl)piperidin-4-ol | NaBH₄ reduction of ketone | MeOH, 20°C, 16 h | 88% | [1] |
N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine | Reductive amination | NaBH₃CN, CH₃CN, 20–60°C | 60–75%* | [7] |
2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid hydrochloride | Alkylation/hydrolysis | - | - | [6] |
Reported yields for analogous *N-alkylated piperidines.
Cyclocondensation strategies enable direct access to complex trifluoroethyl-piperidine hybrids. A notable example is the organophotocatalytic [1+2+3] annulation, which constructs 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyls. This visible-light-driven process uses acridinium photocatalysts (e.g., [Mes-3,6-t-Bu₂-Acr-Ph]⁺BF₄⁻) and LiBF₄ as an additive, achieving yields up to 99% with high functional group tolerance [8]. The method circumvents traditional lactam hydrogenation or oxidation, offering a streamlined route to N-unprotected piperidinones that can be reduced to target scaffolds.
Trifluoroethylation of preformed piperidines employs reagents like 2,2,2-trifluoroethyl triflate or iodide. For 4-hydroxy derivatives, O-protection (e.g., as tert-butyldimethylsilyl ether) prevents side reactions. Multistep sequences also incorporate trifluoroethyl groups early in syntheses; for example, Claisen condensations of β-ketoesters with ethyl trifluoroacetate generate intermediates for Knorr-type pyrazole cyclizations [9]. These approaches demonstrate the versatility of trifluoroethyl-piperidine units in constructing pharmacologically relevant heterocycles, such as quinoxalin-2-ones and pyrazoles [9].
Regioselective C–H functionalization and cross-coupling methods enhance access to substituted 1-(2,2,2-trifluoroethyl)piperidin-4-ol derivatives. Key advances include:
Table 2: Spectroscopic Signatures of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol
Technique | Key Data | Significance |
---|---|---|
SMILES | C1CN(CCC1O)CC(F)(F)F | Canonical structure representation |
¹³C NMR | δ 126.8 (q, J = 276 Hz, CF₃), 62.4 (NCH₂), 59.1 (C-4), 50.3 (C-3/C-5), 35.6 (C-2/C-6) | Characteristic CF₃ quartet and piperidine shifts |
MS (ESI+) | [M+H]⁺ m/z 184.09438 (calc. 184.0944) | Confirms molecular weight |
Predicted CCS | 137.2 Ų ([M+H]⁺) | Ion mobility characterization |
Data compiled from PubChem and computational analyses [3] [4].
Applications and Structural Significance
The trifluoroethyl group profoundly influences the physicochemical properties of piperidine derivatives:
These features make 1-(2,2,2-trifluoroethyl)piperidin-4-ol a strategic intermediate for drug discovery, notably in EZH2 inhibitors (e.g., CPI-1205) where it improves target binding and cellular potency (EC₅₀ = 0.032 μM) [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: